

A Technical Guide to the Physical and Chemical Properties of Tetrahydrothiopyran

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Compound of Interest

Compound Name: Tetrahydrothiopyran

Cat. No.: B043164

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiopyran, also known as thiane, is a saturated six-membered heterocyclic compound containing a sulfur atom. Its stable ring structure and the reactivity of the thioether moiety make it a valuable building block in organic synthesis and a key scaffold in medicinal chemistry. This document provides a comprehensive overview of the core physical and chemical properties of **tetrahydrothiopyran**, detailed experimental protocols for its characterization, and a summary of its spectroscopic data.

General and Structural Information

Tetrahydrothiopyran (CAS No. 1613-51-0) is a colorless to pale yellow liquid with a distinct, unpleasant odor.^{[1][2]} It consists of a saturated six-membered ring with five carbon atoms and one sulfur atom.^[1] This structure is the sulfur analog of cyclohexane and tetrahydropyran.

Identifier	Value
IUPAC Name	Thiane[3][4]
CAS Number	1613-51-0[4][5]
Molecular Formula	C ₅ H ₁₀ S[4][6]
Molecular Weight	102.20 g/mol [5][6]
Canonical SMILES	C1CSCC1[5]
InChI Key	YPWFISCTZQNZAU-UHFFFAOYSA-N[4][5]
Synonyms	Tetrahydro-2H-thiopyran, Thiacyclohexane, Pentamethylene sulfide[4][7]

Physical Properties

Tetrahydrothiopyran is a flammable liquid that is stable under standard laboratory conditions. [1][2] Its physical properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Unpleasant, distinctive	[1][2]
Boiling Point	140 - 142 °C	[5][7]
Melting Point	19 °C	[5]
Density	0.985 - 0.988 g/cm ³ at 20 °C	[5][7]
Refractive Index (n ²⁰ /D)	1.5060	[7]
Flash Point	21 °C (69.8 °F)	[2]
Vapor Pressure	23 hPa at 20 °C	[2]
Solubility	Soluble in organic solvents	[1]

Chemical Properties and Reactivity

While relatively stable, **tetrahydrothiopyran** participates in chemical reactions characteristic of thioethers.^[1] The sulfur atom's lone pairs of electrons make it nucleophilic and susceptible to oxidation.

- **Oxidation:** The sulfur atom can be readily oxidized to form the corresponding sulfoxide (thiane-1-oxide) and subsequently the sulfone (thiane-1,1-dioxide). This transformation is a common strategy in organic synthesis to modify the electronic properties and reactivity of the ring.
- **Nucleophilic Substitution:** As a typical sulfide, it can act as a nucleophile. For instance, it reacts with alkyl halides to form sulfonium salts.
- **Ligand Chemistry:** The sulfur atom can coordinate with various metal centers, allowing **tetrahydrothiopyran** to serve as a ligand in coordination chemistry.^[1]
- **Flammability:** It is a highly flammable liquid and vapor, with a low flash point.^[2] Proper handling and storage away from ignition sources are critical.

Spectroscopic Data

The structural identity of **tetrahydrothiopyran** can be confirmed through various spectroscopic methods.

Spectroscopy	Key Data / Peaks	Source(s)
¹ H NMR	Data available but specific shifts require database access.	^{[3][8]}
¹³ C NMR	Data available but specific shifts require database access.	^{[3][8][9]}
Infrared (IR)	Spectra available, showing characteristic C-H and C-S stretches.	^{[3][10][11][12]}
Mass Spec (EI)	Molecular Ion (M ⁺) at m/z = 102.	^{[4][13]}

Experimental Protocols

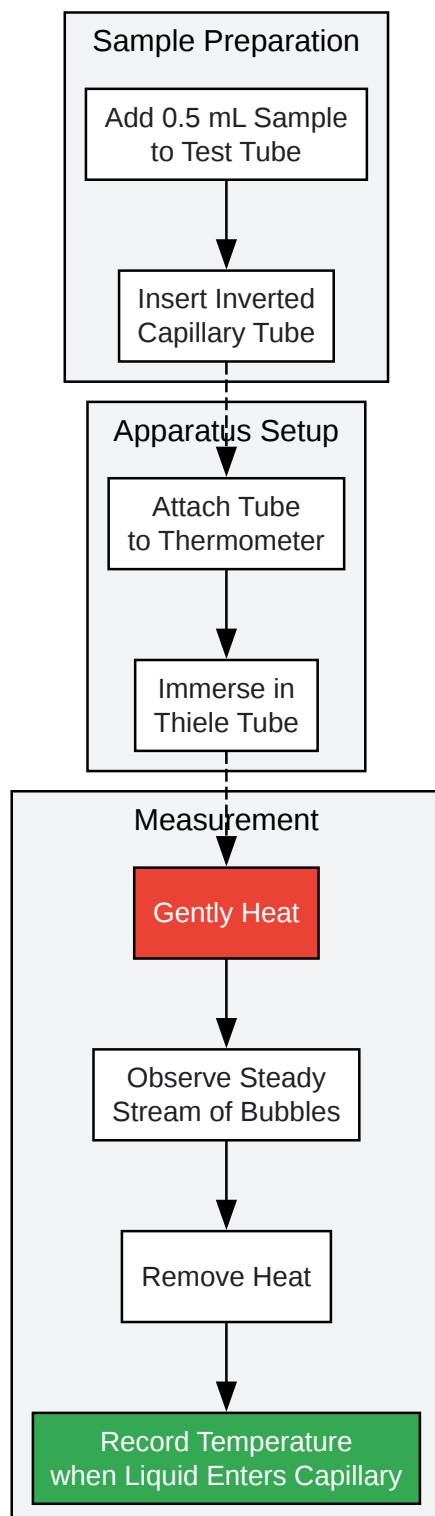
The following sections detail generalized protocols for determining the key properties of a liquid sample such as **tetrahydrothiopyran**.

Protocol: Boiling Point Determination (Microscale Method)

This method is suitable for small sample volumes and provides an accurate boiling point.

- **Preparation:** Place approximately 0.5 mL of **tetrahydrothiopyran** into a small test tube. Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
- **Apparatus Setup:** Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
- **Heating:** Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gently and evenly.^[14]
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the capillary tube as trapped air and vapor escape.^[14]
- **Measurement:** Turn off the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[14] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.
- **Record Pressure:** Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.^[2]

Workflow for Boiling Point Determination

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Caption: Workflow for microscale boiling point determination.

Protocol: Density Determination (Gravimetric Method)

This protocol uses a pycnometer or a graduated cylinder and an analytical balance to determine density.

- Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an analytical balance and record its mass (m_1).[\[15\]](#)
- Add Liquid: Carefully add a known volume (e.g., 5.0 mL) of **tetrahydrothiopyran** to the measuring cylinder.[\[15\]](#) Avoid air bubbles.
- Mass of Filled Container: Weigh the measuring cylinder containing the liquid and record the new mass (m_2).[\[15\]](#)
- Calculation:
 - Calculate the mass of the liquid: $m_{\text{liquid}} = m_2 - m_1$.
 - Calculate the density (ρ) using the formula: $\rho = m_{\text{liquid}} / \text{Volume}$.[\[16\]](#)
- Temperature: Record the ambient temperature, as density is temperature-dependent.

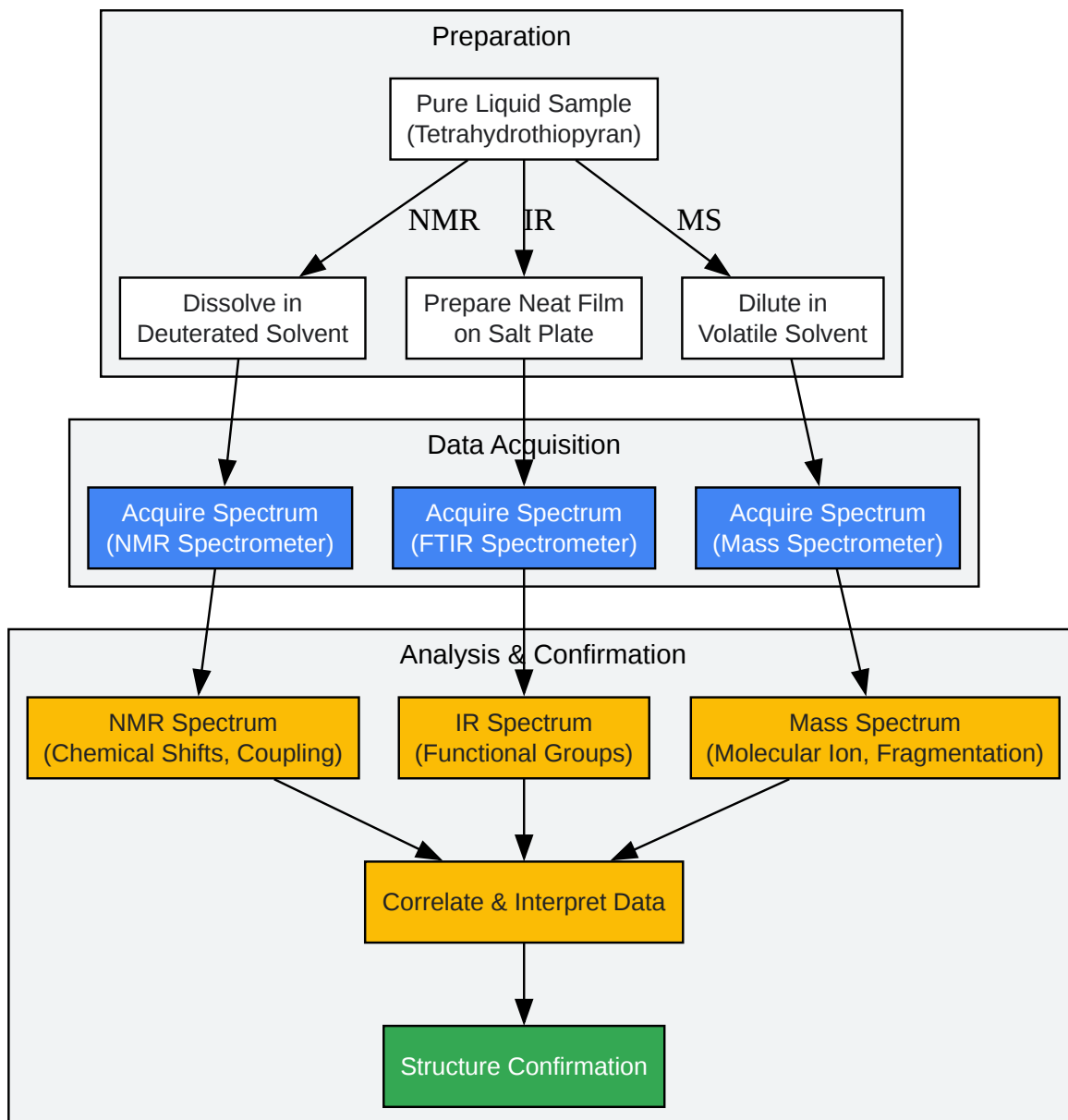
Protocol: Spectroscopic Analysis

The following describes a generalized workflow for obtaining NMR, IR, and MS data for a liquid sample.

- Sample Purity: Ensure the **tetrahydrothiopyran** sample is pure, as impurities will appear in the spectra. Distillation can be used for purification if necessary.
- ^1H and ^{13}C NMR Spectroscopy:
 - Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[\[17\]](#)
 - Acquisition: Insert the tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity. Acquire the spectrum using standard parameters.[\[17\]](#)

- Infrared (IR) Spectroscopy:
 - Preparation: Place one drop of neat (undiluted) **tetrahydrothiopyran** onto the surface of one NaCl or KBr salt plate. Place a second plate on top to create a thin liquid film.[\[18\]](#)
 - Acquisition: Mount the plates in the spectrometer's sample holder. Record a background spectrum first, then the sample spectrum.[\[19\]](#) The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).
- Mass Spectrometry (MS):
 - Preparation: For volatile liquids, prepare a dilute solution (e.g., ~10-100 $\mu\text{g/mL}$) in a volatile organic solvent like methanol or acetonitrile.[\[20\]](#)
 - Acquisition: Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron Impact (EI) is a common ionization method for such molecules. The instrument separates ions based on their mass-to-charge (m/z) ratio.

General Spectroscopic Analysis Workflow



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Caption: Logical workflow for spectroscopic characterization.

Applications in Research and Development

Tetrahydrothiopyran and its derivatives are important intermediates in the synthesis of various high-value molecules.

- **Pharmaceuticals:** The thiane ring is a structural motif in several biologically active compounds and approved drugs. Its derivatives are explored for a range of therapeutic applications.
- **Agrochemicals:** It serves as a building block for the synthesis of novel pesticides and herbicides.^[1]
- **Organic Synthesis:** It is used as a versatile five-carbon synthon. The ability to oxidize the sulfur atom to a sulfoxide or sulfone provides a synthetic handle to control the stereochemistry and reactivity of subsequent reactions.

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